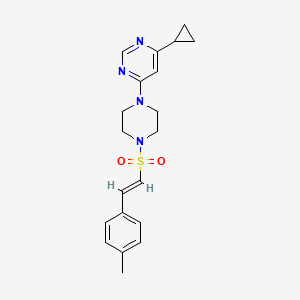

(E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine

CAS No.: 1798411-95-6

Cat. No.: VC5944678

Molecular Formula: C20H24N4O2S

Molecular Weight: 384.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798411-95-6 |

|---|---|

| Molecular Formula | C20H24N4O2S |

| Molecular Weight | 384.5 |

| IUPAC Name | 4-cyclopropyl-6-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyrimidine |

| Standard InChI | InChI=1S/C20H24N4O2S/c1-16-2-4-17(5-3-16)8-13-27(25,26)24-11-9-23(10-12-24)20-14-19(18-6-7-18)21-15-22-20/h2-5,8,13-15,18H,6-7,9-12H2,1H3/b13-8+ |

| Standard InChI Key | VYPUEZOGTHZKCL-MDWZMJQESA-N |

| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Analysis

The molecule’s structure integrates three key moieties:

-

A pyrimidine ring (6-membered aromatic heterocycle with two nitrogen atoms) serves as the central scaffold.

-

A cyclopropyl group at the 4-position, introducing steric constraints and potential metabolic stability.

-

A 4-((4-methylstyryl)sulfonyl)piperazine side chain at the 6-position, contributing sulfonamide functionality and π-π stacking capabilities .

The (E)-configuration of the styryl double bond (between the styrene and sulfonyl group) is critical for maintaining planar geometry, which influences target binding interactions .

Table 1: Key Molecular Identifiers

Synthesis and Preparation

Key Challenges

-

Stereoselectivity: Ensuring the (E)-configuration of the styryl group requires precise control of reaction conditions (e.g., palladium catalysis) .

-

Sulfonylation Efficiency: Sulfur trioxide complexes or chlorosulfonic acid may be employed to sulfonylate the piperazine nitrogen.

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions (e.g., LogP ≈ 3.2) suggest moderate lipophilicity, favoring cellular membrane permeability. The sulfonamide group may enhance aqueous solubility at physiological pH .

Metabolic Considerations

-

Cyclopropane Stability: The cyclopropyl ring is prone to oxidative metabolism via cytochrome P450 enzymes, potentially generating reactive intermediates.

-

Sulfonamide Clearance: Renal excretion of the sulfonate metabolite is anticipated, necessitating renal safety evaluations .

| Target Kinase | Associated Disease | Mechanism |

|---|---|---|

| JAK-STAT Pathway | Rheumatoid Arthritis | Cytokine signaling blockade |

| PI3K/Akt/mTOR | Oncology | Cell proliferation inhibition |

| MAPK/ERK | Neurodegeneration | Apoptosis modulation |

Antimicrobial Applications

Pyrazole-sulfonamide hybrids (e.g., from Science.gov studies) exhibit anti-tubercular activity by targeting enoyl-acyl carrier protein reductase (InhA) . Although unconfirmed for this compound, structural similarities suggest potential repurposing against Mycobacterium tuberculosis .

Analytical Characterization Methods

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume